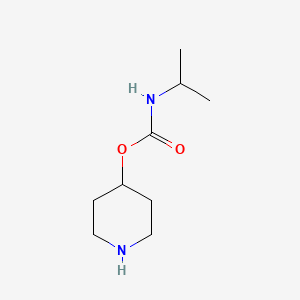

Piperidin-4-yl isopropylcarbamate

Descripción

Piperidin-4-yl isopropylcarbamate is a carbamate derivative featuring a piperidine ring substituted at the 4-position with an isopropylcarbamate group. Carbamates are widely utilized in medicinal chemistry due to their stability, bioavailability, and ability to act as prodrugs or enzyme inhibitors.

Propiedades

Fórmula molecular |

C9H18N2O2 |

|---|---|

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

piperidin-4-yl N-propan-2-ylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)11-9(12)13-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

Clave InChI |

VBXRPRKZRVKKLC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NC(=O)OC1CCNCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Benzoylpiperidine Derivatives as MAGL Inhibitors

Benzoylpiperidine derivatives, such as compounds 10 (1-(3-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone) and 11 (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone), are potent inhibitors of monoacylglycerol lipase (MAGL), a target in pain and neurodegenerative disease therapy. Key findings include:

- Fluorine Substitution: Adding a second fluorine atom (compound 12) increased MAGL inhibition potency by 2.6-fold compared to mono-fluoro derivative 11, highlighting the role of halogenation in enhancing activity .

- Structural Sensitivity: Modifications to the phenolic fragment (e.g., pyridine substitution) reduced potency, emphasizing the importance of the benzoyl-piperidine scaffold .

Table 1: MAGL Inhibition Data

| Compound | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|

| 10 | 850 | 3-Hydroxybenzoyl |

| 11 | 320 | 2-Fluoro-5-hydroxybenzoyl |

| 12 | 123 | 2,4-Difluoro-5-hydroxybenzoyl |

Piperidin-4-yl Esters in Pulmonary Therapeutics

The biphenyl-2-ylcarbamic acid piperidin-4-yl ester derivatives (e.g., diphosphate and dioxalate salts) demonstrate crystallinity advantages for pulmonary disorder treatments. These compounds highlight:

- Formulation Stability : Crystalline salts improve shelf-life and solubility, critical for inhalable formulations .

- Structural Contrast : Unlike Piperidin-4-yl isopropylcarbamate, these derivatives incorporate a biphenyl-carbamic acid group, expanding π-π stacking interactions for enhanced receptor binding .

Antimicrobial Piperidin-4-yl Indole Derivatives

Compounds like DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) synergize with carbapenems against methicillin-resistant S. aureus (MRSA). Key distinctions:

Isopropylcarbamate Derivatives: Carisoprodol

Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), a muscle relaxant, shares the isopropylcarbamate group but differs in having dual carbamate groups. Key comparisons:

- Metabolism : Carisoprodol is metabolized to meprobamate, a GABAergic agent, whereas Piperidin-4-yl isopropylcarbamate’s single carbamate may limit metabolic complexity .

- Bioavailability : The diol backbone in carisoprodol enhances water solubility, whereas the piperidine ring in Piperidin-4-yl isopropylcarbamate may favor CNS penetration .

Piperidine Carboxylic Acid Isopropyl Esters

EP 1,808,168 B1 describes 4-[6-(substituted)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl esters with diverse substituents (e.g., morpholinyl, benzenesulfonyl). These compounds illustrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.